molecular formula C19H22ClN3O4S B4966446 2-[2-chloro-4-(cyclopentylsulfamoyl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide

2-[2-chloro-4-(cyclopentylsulfamoyl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B4966446
M. Wt: 423.9 g/mol
InChI Key: OCIXFMOMGRUEBU-UHFFFAOYSA-N
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Description

2-[2-chloro-4-(cyclopentylsulfamoyl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a chlorinated phenoxy group, a cyclopentylsulfamoyl group, and a pyridinylmethyl acetamide moiety. Its unique chemical structure makes it an interesting subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-chloro-4-(cyclopentylsulfamoyl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the chlorination of a phenol derivative to form 2-chloro-4-phenoxyphenol.

    Introduction of the Cyclopentylsulfamoyl Group: The phenoxy intermediate is then reacted with cyclopentylamine and a sulfonyl chloride to introduce the cyclopentylsulfamoyl group.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with pyridin-4-ylmethylamine and acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-chloro-4-(cyclopentylsulfamoyl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted phenoxy derivatives.

Scientific Research Applications

2-[2-chloro-4-(cyclopentylsulfamoyl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-[2-chloro-4-(cyclopentylsulfamoyl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetamide Derivatives: Compounds like N-(1-(4-methoxyphenyl)ethyl)-2-(substituted phenoxy)acetamide exhibit similar chemical structures and biological activities.

    Cyclopentylsulfamoyl Derivatives: These compounds share the cyclopentylsulfamoyl group and may have similar pharmacological properties.

    Pyridinylmethylacetamide Derivatives: Compounds with the pyridinylmethylacetamide moiety are also studied for their biological activities.

Uniqueness

2-[2-chloro-4-(cyclopentylsulfamoyl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Properties

IUPAC Name

2-[2-chloro-4-(cyclopentylsulfamoyl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4S/c20-17-11-16(28(25,26)23-15-3-1-2-4-15)5-6-18(17)27-13-19(24)22-12-14-7-9-21-10-8-14/h5-11,15,23H,1-4,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIXFMOMGRUEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NCC3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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